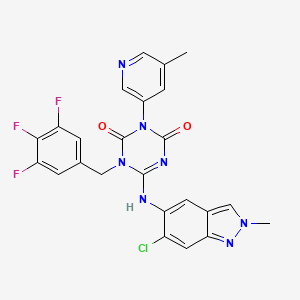![molecular formula C26H23Cl2N3O2 B10827883 (2R)-2-[2-[1-[(1R)-1-(2,6-dichloro-3-cyclopropylphenyl)ethyl]imidazo[4,5-c]pyridin-6-yl]phenyl]propanoic acid](/img/structure/B10827883.png)
(2R)-2-[2-[1-[(1R)-1-(2,6-dichloro-3-cyclopropylphenyl)ethyl]imidazo[4,5-c]pyridin-6-yl]phenyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LSN3318839 is a synthetic organic compound that functions as a positive allosteric modulator of the glucagon-like peptide-1 receptor (GLP-1R). This compound has been studied for its potential to enhance the efficacy of GLP-1R agonists, which are used to manage hyperglycemia in diabetes .
Preparation Methods
The synthesis of LSN3318839 involves multiple steps, including the formation of key intermediates and their subsequent couplingReaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial production methods for LSN3318839 would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for large-scale production, and ensuring compliance with regulatory standards for pharmaceutical compounds.
Chemical Reactions Analysis
LSN3318839 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: This reaction can be used to reduce specific functional groups, such as ketones or aldehydes, to alcohols.
Substitution: This reaction involves the replacement of one functional group with another, which can be useful for modifying the compound’s properties.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
LSN3318839 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the modulation of GLP-1R and its effects on cellular signaling pathways.
Biology: Researchers use LSN3318839 to investigate the role of GLP-1R in glucose metabolism and insulin secretion.
Medicine: The compound is studied for its potential therapeutic applications in managing diabetes and related metabolic disorders.
Industry: LSN3318839 can be used in the development of new drugs targeting GLP-1R, offering a potential treatment for diabetes and obesity
Mechanism of Action
LSN3318839 exerts its effects by binding to the glucagon-like peptide-1 receptor (GLP-1R) and acting as a positive allosteric modulator. This means that it enhances the receptor’s response to its natural ligand, glucagon-like peptide-1 (GLP-1). The compound increases the potency and efficacy of GLP-1, leading to enhanced insulin secretion and improved glucose regulation. The molecular targets involved include the GLP-1R and associated signaling pathways, such as the cyclic adenosine monophosphate (cAMP) pathway .
Comparison with Similar Compounds
LSN3318839 is unique in its ability to selectively enhance GLP-1R signaling without significantly affecting other receptors. Similar compounds include:
GLP-1(7-36)NH2: A natural ligand for GLP-1R that acts as a full agonist but lacks the selectivity and potency enhancement provided by LSN3318839.
LSN3318839 stands out due to its high selectivity for GLP-1R and its ability to potentiate the receptor’s response to both weak and potent agonists, making it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C26H23Cl2N3O2 |
|---|---|
Molecular Weight |
480.4 g/mol |
IUPAC Name |
(2R)-2-[2-[1-[(1R)-1-(2,6-dichloro-3-cyclopropylphenyl)ethyl]imidazo[4,5-c]pyridin-6-yl]phenyl]propanoic acid |
InChI |
InChI=1S/C26H23Cl2N3O2/c1-14(26(32)33)17-5-3-4-6-19(17)21-11-23-22(12-29-21)30-13-31(23)15(2)24-20(27)10-9-18(25(24)28)16-7-8-16/h3-6,9-16H,7-8H2,1-2H3,(H,32,33)/t14-,15-/m1/s1 |
InChI Key |
JPJWHCNGSBCZMI-HUUCEWRRSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1C2=NC=C3C(=C2)N(C=N3)[C@H](C)C4=C(C=CC(=C4Cl)C5CC5)Cl)C(=O)O |
Canonical SMILES |
CC(C1=CC=CC=C1C2=NC=C3C(=C2)N(C=N3)C(C)C4=C(C=CC(=C4Cl)C5CC5)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(3,5-Dimethylpiperazin-1-yl)-2-methoxyanilino]-9-methyl-5,7-dihydropyrimido[5,4-d][1,3]benzodiazepin-6-one](/img/structure/B10827804.png)
![1,1,1,3,3,3-Hexafluoropropan-2-yl 4-(2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-4-chlorobenzyl)piperazine-1-carboxylate](/img/structure/B10827806.png)
![1-[4-(Difluoromethoxy)phenyl]-2-[[5-(2-fluoroanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone](/img/structure/B10827812.png)

![4-[9-(4-chlorophenyl)-2-oxobenzo[h][1,6]naphthyridin-1-yl]-N-cyclopropylbenzamide](/img/structure/B10827818.png)

![7-(Benzyloxy)-1-[4-(benzyloxy)benzyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B10827823.png)
![5-[(3R)-3-(5-chloro-3-fluoropyridin-2-yl)pyrrolidine-1-carbonyl]-3-(2,6-diethylphenyl)-6-hydroxy-2-(1-methylpyrazol-3-yl)pyrimidin-4-one](/img/structure/B10827827.png)
![4,5,6,7-Tetrachloro-2-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)ethyl]isoindole-1,3-dione](/img/structure/B10827828.png)
![NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal)](/img/structure/B10827834.png)
![NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal)](/img/structure/B10827835.png)
![4-[5-[2-[1-[3,5-bis(trifluoromethyl)phenyl]-3-oxo-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-yl]-4-(trifluoromethyl)phenyl]-6-methoxypyridin-3-yl]-3-methylbenzoic acid](/img/structure/B10827837.png)
![6-methoxy-2-methyl-7-phenoxy-1-[(4-phenoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B10827841.png)

